molecular formula C9H7F6N B127222 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine CAS No. 158388-49-9

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

Cat. No.: B127222
CAS No.: 158388-49-9
M. Wt: 243.15 g/mol
InChI Key: MSVVDWREITXLOD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine is a chemical compound with the molecular formula C9H7F6N It is characterized by the presence of trifluoromethyl groups attached to both the ethylamine and phenyl moieties, making it a highly fluorinated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine typically involves the reaction of 4-trifluoromethylbenzaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction typically produces amine derivatives. Substitution reactions can result in a variety of substituted phenyl or ethylamine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for diverse chemical reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVVDWREITXLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565506
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158388-49-9
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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